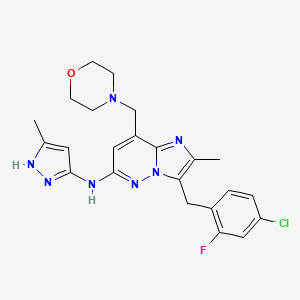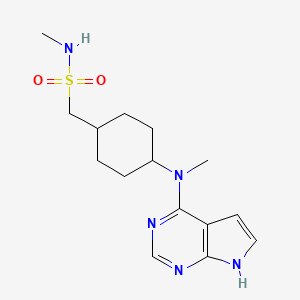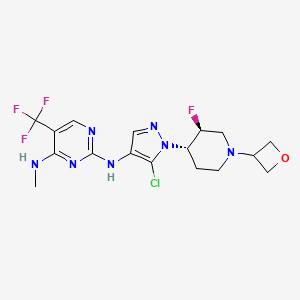
GNE-9605
Vue d'ensemble
Description
GNE-9605 est un inhibiteur hautement sélectif et puissant de la kinase 2 à répétitions riches en leucine (LRRK2). Il est principalement utilisé dans la recherche sur la maladie de Parkinson en raison de sa capacité à inhiber l’autophosphorylation de LRRK2 Ser1292 avec une valeur de CI50 de 18,7 nM . Ce composé est actif par voie orale et a montré des résultats prometteurs dans des études précliniques .
Applications De Recherche Scientifique
Mécanisme D'action
GNE-9605 exerce ses effets en inhibant l’activité de la kinase 2 à répétitions riches en leucine (LRRK2). LRRK2 est une enzyme kinase qui joue un rôle crucial dans divers processus cellulaires, notamment l’autophagie, la transduction du signal et la dynamique du cytosquelette . This compound inhibe LRRK2 en se liant à son site actif et en empêchant la phosphorylation de ses substrats, tels que Ser1292 . Cette inhibition conduit à une diminution de l’activité de LRRK2 et de ses effets en aval, ce qui est bénéfique dans le contexte de la maladie de Parkinson .
Analyse Biochimique
Biochemical Properties
GNE-9605 plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound exhibits an IC50 value of 18.7 nM, indicating its high potency . This compound inhibits the autophosphorylation of LRRK2 at Ser1292, a key phosphorylation site involved in the regulation of LRRK2 activity . This inhibition disrupts the downstream signaling pathways mediated by LRRK2, thereby modulating various cellular processes. The interaction between this compound and LRRK2 is highly selective, ensuring minimal off-target effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting LRRK2 activity, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to reduce the phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling cascades . Additionally, this compound modulates autophagy, a critical cellular process involved in the degradation and recycling of cellular components . These effects contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity . This binding prevents the autophosphorylation of LRRK2 at Ser1292, a critical step in the activation of LRRK2 signaling pathways . By inhibiting LRRK2 activity, this compound disrupts the downstream phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling and gene expression . The compound’s high selectivity for LRRK2 ensures minimal interference with other kinases, reducing the likelihood of off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation observed under standard storage conditions . Long-term studies have shown that this compound maintains its inhibitory activity against LRRK2 over extended periods . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including the modulation of autophagy and cellular signaling pathways . These findings highlight the potential of this compound as a long-term therapeutic agent for neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving BAC transgenic mice expressing human LRRK2 protein, this compound has been shown to inhibit LRRK2 Ser1292 autophosphorylation in a dose-dependent manner . At higher doses, the compound exhibits increased inhibitory activity, leading to more pronounced effects on cellular signaling and autophagy . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with LRRK2. The compound inhibits the kinase activity of LRRK2, thereby modulating the phosphorylation of LRRK2 substrates and altering cellular signaling pathways . Additionally, this compound influences autophagy, a critical metabolic process involved in the degradation and recycling of cellular components . These effects on metabolic pathways contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability, with efficient absorption and distribution observed in animal models . This compound is capable of crossing the blood-brain barrier, ensuring its delivery to the central nervous system . Within cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These properties contribute to the compound’s efficacy in targeting neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with LRRK2. The compound binds to the ATP-binding pocket of LRRK2, inhibiting its kinase activity and preventing its autophosphorylation . This interaction directs this compound to specific subcellular compartments where LRRK2 is localized, including the cytoplasm and cellular organelles . The compound’s subcellular localization is critical for its activity and function, ensuring its targeted effects on cellular signaling and autophagy .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de GNE-9605 ne sont pas détaillées de manière exhaustive dans la littérature disponible. On sait que this compound est synthétisé par une série de réactions chimiques impliquant l’incorporation d’atomes de fluor, de chlore et d’azote dans sa structure moléculaire .
Analyse Des Réactions Chimiques
GNE-9605 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à des formes réduites de this compound.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Comparaison Avec Des Composés Similaires
GNE-9605 est comparé à d’autres inhibiteurs de LRRK2, tels que GNE-7915 et GNE-0877 . Bien que tous ces composés inhibent LRRK2, this compound est unique en raison de sa puissance et de sa sélectivité plus élevées . De plus, this compound a une meilleure perméabilité du système nerveux central par rapport à LRRK2-IN-1, ce qui le rend plus approprié pour la recherche sur les maladies neurodégénératives .
Composés similaires
- GNE-7915
- GNE-0877
- LRRK2-IN-1
Propriétés
IUPAC Name |
2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPEQJKNAWNQA-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF4N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes GNE-9605 a promising candidate for Parkinson's disease therapy?
A1: this compound, also known as 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is considered a compelling target for Parkinson's disease therapy as its mutations are linked to the disease. This compound demonstrates favorable characteristics such as metabolic stability, brain penetration across species, and high selectivity for LRRK2. These features make it suitable for preclinical efficacy and safety studies to assess its potential as a disease-modifying therapy for Parkinson's disease [].
Q2: How does this compound achieve its high potency and selectivity for LRRK2?
A2: The research paper focuses on the structural optimization of an aminopyrazole lead compound. While the specific structural features of this compound that contribute to its potency and selectivity are not explicitly discussed, the paper mentions that modifications were made in the solvent-exposed region of the ATP-binding site of LRRK2 []. This suggests that this compound likely exerts its inhibitory effects by binding to this site and competing with ATP. Further research would be needed to elucidate the specific interactions between this compound and LRRK2 that contribute to its desirable pharmacological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


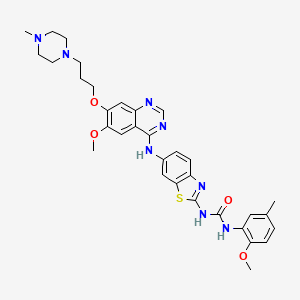

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
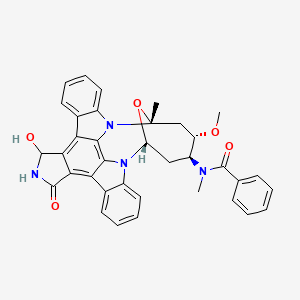
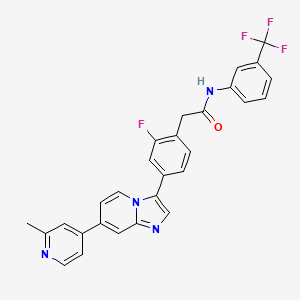
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)


